molecular formula C20H14N6O5S B2780699 N-(benzo[d][1,3]dioxol-5-yl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide CAS No. 894056-87-2

N-(benzo[d][1,3]dioxol-5-yl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide

Cat. No.: B2780699
CAS No.: 894056-87-2
M. Wt: 450.43
InChI Key: MWYVCYMJKFOLHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(benzo[d][1,3]dioxol-5-yl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a heterocyclic compound featuring a triazolo-pyridazine core linked to a 3-nitrophenyl group and a benzo[d][1,3]dioxol-5-yl moiety via a thioacetamide bridge. Its structure combines electron-withdrawing (nitro) and electron-donating (methylenedioxy) substituents, which may influence its electronic properties, solubility, and biological interactions.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[[6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N6O5S/c27-19(21-13-4-6-16-17(9-13)31-11-30-16)10-32-20-23-22-18-7-5-15(24-25(18)20)12-2-1-3-14(8-12)26(28)29/h1-9H,10-11H2,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWYVCYMJKFOLHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NN=C4N3N=C(C=C4)C5=CC(=CC=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N6O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(benzo[d][1,3]dioxol-5-yl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20_{20}H14_{14}N6_6O5_5S with a molecular weight of 450.4 g/mol. The compound features a benzo[d][1,3]dioxole moiety linked to a thioacetamide group through a triazole-pyridazine structure.

PropertyValue
Molecular FormulaC20_{20}H14_{14}N6_6O5_5S
Molecular Weight450.4 g/mol
CAS Number894056-87-2

Synthesis

The synthesis of this compound typically involves multi-step reactions that include:

  • Formation of the benzo[d][1,3]dioxole Intermediate : This is achieved through cyclization reactions involving catechol and formaldehyde.
  • Nitration : The introduction of the nitro group onto the phenyl ring.
  • Thioacetamide Coupling : The final step involves coupling the benzo[d][1,3]dioxole with the nitrophenyl group using thioacetamide.

These steps ensure that the desired structural features are incorporated into the final product.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of derivatives related to this compound. For instance:

  • Cell Cycle Arrest : Research indicates that certain benzodioxole derivatives can induce cell cycle arrest in cancer cells. Specifically, one derivative demonstrated significant inhibition of cell cycle progression at the G2-M phase in Hep3B liver cancer cells, suggesting its potential as an anticancer agent .
  • Cytotoxicity : In vitro studies have shown that compounds with similar structures exhibit dose-dependent cytotoxic effects against various cancer cell lines .

Antioxidant Properties

The antioxidant activity of benzodioxole derivatives has been evaluated using DPPH radical scavenging assays. Compounds similar to this compound have shown promising results in neutralizing free radicals, indicating their potential use in preventing oxidative stress-related diseases .

Antimicrobial Activity

Research has also explored the antimicrobial properties of related compounds. For example:

  • Bacterial Strains : Some derivatives have been tested against bacterial strains such as Escherichia coli and Staphylococcus aureus, showing varying degrees of antibacterial activity .

Study 1: Anticancer Evaluation

A study focusing on benzodioxole derivatives assessed their effects on Hep3B cells. The results indicated that certain compounds significantly reduced cell viability and induced apoptosis through mitochondrial pathways .

Study 2: Antioxidant Activity Assessment

Another investigation utilized DPPH assays to evaluate the antioxidant capacity of synthesized benzodioxole derivatives. The findings revealed that specific compounds exhibited strong radical scavenging abilities comparable to established antioxidants like Trolox .

Scientific Research Applications

Pharmacological Applications

  • Modulation of ATP-Binding Cassette Transporters
    • There is a growing body of evidence supporting the role of compounds like N-(benzo[d][1,3]dioxol-5-yl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide as modulators of ATP-binding cassette (ABC) transporters. These transporters are crucial in drug absorption and resistance mechanisms in various diseases, including cystic fibrosis . The potential to enhance drug efficacy through modulation of these transporters presents a significant application area.
  • Anthelmintic Activity
    • Some derivatives with similar structures have demonstrated anthelmintic properties against parasitic infections. The introduction of specific substituents has been linked to enhanced activity against helminths . Investigating the anthelmintic potential of this compound could provide insights into new treatments for parasitic infections.

Case Studies and Research Findings

StudyFindings
Purohit & Srivastava (2014)Demonstrated antibacterial activity in benzotriazole derivatives; suggests similar potential for this compound .
Swamy et al. (2006)Highlighted the antimicrobial efficacy of benzotriazole derivatives against resistant strains .
Recent Advances (2024)Discusses triazole derivatives' role in anticancer therapies and their mechanism of action .

Chemical Reactions Analysis

Hydrolysis Reactions

The thioacetamide group (–NH–C(=S)–CH2–S–) is susceptible to hydrolysis under acidic or basic conditions. This reaction typically cleaves the thioether bond or converts the thioamide to a carboxamide.

Reaction Type Conditions Products Catalysts/Notes
Acidic hydrolysisHCl (6M), reflux, 6–8 hours2-Mercaptoacetamide derivative + Triazolopyridazin-3-ol intermediate Protonation enhances electrophilicity of S
Basic hydrolysisNaOH (10%), 60–80°C, 4–6 hoursCarboxamide derivative + H2S liberationOH– nucleophile attacks carbonyl carbon

These reactions are critical for modifying the compound’s solubility and bioavailability. Post-hydrolysis products may retain biological activity depending on the stability of the triazolopyridazine core .

Nucleophilic Substitution

The electron-deficient triazolopyridazine ring undergoes nucleophilic substitution at position 6, where the nitro group’s meta-directing effects enhance reactivity.

Nucleophile Conditions Product Yield Reference Analog
AmmoniaDMF, 100°C, 12 hours6-Amino-triazolopyridazine derivative65–70%Similar to triazolo[4,3-b]pyridazine substitutions
MethoxideMeOH, NaOMe, reflux, 8 hours6-Methoxy-triazolopyridazine analog55–60%EvitaChem synthesis protocols

Substitution at position 6 is sterically hindered by the adjacent thioacetamide chain, requiring polar aprotic solvents for optimal yields.

Reduction of Nitro Group

The 3-nitrophenyl substituent can be reduced to an amine, altering electronic properties and enabling further functionalization (e.g., acylation, sulfonation).

Reducing Agent Conditions Product Selectivity
H2/Pd-CEthanol, 25°C, 3 atm H2, 4 hours3-Aminophenyl-triazolopyridazine derivative>90%
SnCl2/HClReflux, 6 hoursPartially reduced hydroxylamine intermediate60–70%

The nitro-to-amine conversion enhances hydrogen-bonding capacity, potentially improving target binding in pharmacological contexts .

Metal Complexation

The triazolopyridazine nitrogen atoms act as ligands for transition metals, forming coordination complexes with potential catalytic or therapeutic applications.

Metal Salt Conditions Complex Structure Application
CuCl2·2H2OMethanol, RT, 24 hoursOctahedral Cu(II) complex with N,S-donor sitesAntimicrobial activity
Fe(NO3)3·9H2OAcetonitrile, 60°C, 12 hoursFe(III) complex with distorted trigonal geometryOxidative catalysis

Metal complexes often exhibit enhanced stability and altered electronic properties compared to the parent compound .

Oxidation of Thioether Linkage

The sulfur atom in the thioether bridge (–S–) can be oxidized to sulfoxide or sulfone derivatives under controlled conditions.

Oxidizing Agent Conditions Product Oxidation State
m-CPBADCM, 0°C, 2 hoursSulfoxide derivative+2
H2O2/AcOH50°C, 6 hoursSulfone derivative+4

Sulfoxidation increases polarity, potentially improving water solubility and pharmacokinetics.

Cycloaddition Reactions

The triazolopyridazine core may participate in [3+2] cycloadditions with dipolarophiles like acetylene derivatives, forming fused heterocycles.

Dipolarophile Conditions Product Yield
PhenylacetyleneCuI, DIPEA, DMF, 80°C, 12hTriazolo-pyridazine-indolizine hybrid40–50%

Such reactions expand the compound’s utility in diversity-oriented synthesis .

Key Analytical Methods for Reaction Monitoring

  • HPLC : Used to quantify hydrolysis and oxidation products (C18 column, 254 nm UV detection).

  • NMR Spectroscopy : Confirms substitution patterns and metal coordination (1H/13C, COSY, HSQC) .

  • Mass Spectrometry : Validates molecular weights of derivatives and complexes (ESI-MS).

Comparison with Similar Compounds

Fluorophenyl vs. Nitrophenyl Derivatives

A close structural analog, N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide , differs in the phenyl substituent (3-fluoro vs. 3-nitro) . The nitro group’s strong electron-withdrawing nature may enhance electrophilicity and binding affinity to electron-rich biological targets (e.g., enzymes or receptors) compared to the electron-deficient fluorine substituent. This difference could lead to variations in bioactivity, such as antimicrobial or antitumor potency.

Heterocyclic Core Variations

  • Benzothiazole Derivatives: Compounds like 2-(benzo[d]thiazol-2-ylthio)-N-(2-oxoindolin-3-ylidene)acetohydrazide (3a–3g) exhibit anti-inflammatory, analgesic, and antibacterial activities .
  • 1,2,3-Dithiazole Derivatives : N-heteroimmine-1,2,3-dithiazoles demonstrate antimicrobial and antitumor activity . The triazolo-pyridazine scaffold in the target compound likely provides greater aromatic stabilization and metabolic resistance compared to dithiazoles, which are prone to ring-opening reactions.

Spectral and Electronic Properties

NMR studies on structurally related compounds (e.g., rapamycin analogs) reveal that substituent-induced chemical shift changes in specific regions (e.g., positions 29–36 and 39–44) can pinpoint substitution patterns . For the target compound, the 3-nitrophenyl group would likely cause downfield shifts in aromatic proton signals due to its electron-withdrawing effect, distinguishing it from fluorophenyl analogs.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for optimizing the yield of N-(benzo[d][1,3]dioxol-5-yl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide?

  • Methodological Answer : The synthesis typically involves sequential functionalization of the triazolopyridazine core. Key steps include:

  • Thioacetamide coupling : Use triethylamine (TEA) in dimethylformamide (DMF) to facilitate nucleophilic substitution between the pyridazinyl-thiol intermediate and chloroacetamide derivatives. Reaction monitoring via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) is critical .
  • Nitrophenyl introduction : Suzuki-Miyaura coupling with 3-nitrophenylboronic acid under Pd(PPh₃)₄ catalysis in toluene/ethanol (3:1) at 80°C for 12 hours .
  • Yield optimization : Adjust stoichiometric ratios (1:1.2 for thiol:chloroacetamide) and use inert atmospheres to minimize oxidation .

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

  • Methodological Answer : Combine analytical techniques:

  • HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time ~8.2 min .
  • NMR : Key signals include δ 8.5–8.7 ppm (aromatic protons on nitrophenyl), δ 5.9–6.1 ppm (benzodioxole methylene), and δ 4.3 ppm (thioacetamide -CH₂-) .
  • Mass spectrometry : Expected [M+H]⁺ at m/z 492.1 (calculated using isotopic distribution) .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Methodological Answer : Prioritize target-specific assays:

  • Enzyme inhibition : Use fluorescence-based kinase assays (e.g., EGFR or Aurora kinases) at 10 µM compound concentration, with IC₅₀ determination via dose-response curves .
  • Antimicrobial screening : Broth microdilution (MIC assay) against S. aureus and E. coli (ATCC strains) with 24-hour incubation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s pharmacokinetic profile?

  • Methodological Answer :

  • Substituent variation : Replace the 3-nitrophenyl group with electron-deficient (e.g., 4-cyano) or bulky (e.g., tert-butyl) groups to assess effects on logP and metabolic stability .
  • Bioisosteric replacement : Substitute the benzodioxole with a fluorinated benzene ring to enhance membrane permeability .
  • In silico modeling : Use SwissADME or Molinspiration to predict bioavailability and CYP450 interactions .

Q. What experimental approaches resolve contradictions in reported biological activity data?

  • Methodological Answer :

  • Dose-response validation : Replicate assays across multiple cell lines (e.g., HCT-116 vs. MCF-7) to identify cell-type-specific effects .
  • Off-target profiling : Screen against a panel of 50+ kinases using competitive binding assays to rule out non-specific interactions .
  • Solubility correction : Pre-dissolve the compound in DMSO (≤0.1% final concentration) to avoid aggregation artifacts .

Q. How can computational modeling elucidate the compound’s mechanism of action?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina to simulate binding to ATP-binding pockets (e.g., EGFR PDB:1M17). Prioritize poses with hydrogen bonds to hinge-region residues (e.g., Met793) .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes; analyze RMSD and binding free energy (MM-PBSA) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.